4-Hydroxypenicillin V
Overview
Description
4-Hydroxypenicillin V is a derivative of phenoxymethylpenicillin, commonly known as penicillin V. It is a beta-lactam antibiotic that exhibits antibacterial properties. The compound is characterized by the presence of a hydroxyl group at the para position of the phenoxyacetic acid moiety, which distinguishes it from penicillin V.
Scientific Research Applications
4-Hydroxypenicillin V has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of beta-lactam antibiotics and their derivatives.
Biology: The compound is studied for its antibacterial properties and its interactions with bacterial enzymes.
Medicine: Research focuses on its potential use as an antibacterial agent and its effectiveness against various bacterial strains.
Mechanism of Action
Target of Action
4-Hydroxypenicillin V, also known as Penicillin V, is a narrow-spectrum, beta-lactam antimicrobial . Its primary targets are penicillin-binding proteins (PBPs) . These proteins play a crucial role in the synthesis of the bacterial cell wall .
Mode of Action
This compound exerts its bactericidal action by inhibiting bacterial cell wall synthesis . It binds to one or more of the PBPs, which in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition of cell wall biosynthesis eventually leads to the lysis of the bacteria due to the ongoing activity of cell wall autolytic enzymes .
Biochemical Pathways
The biosynthesis of this compound involves the hydroxylation of phenoxymethylpenicillin . The biosynthetic genes and enzymes have been studied in detail, and the most recent “omics” techniques have provided the key to understand the molecular mechanisms underlying the process of strain improvement .
Pharmacokinetics
Phenoxymethylpenicillin is relatively stable to gastric acid and can therefore be administered orally . In a healthy volunteer study, volunteers were dosed with penicillin-V at steady state. Total and unbound penicillin-V serum concentrations were determined, and a base population PK model was fitted to the data . There is a paucity of pharmacokinetic data in adults to support the current dosing recommendations .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and eventual bacterial cell death . It has activity against encapsulated bacteria including streptococci, gonococci, and meningococci . It is commonly prescribed for the treatment of pharyngitis where infection with Streptococcus pyogenes is confirmed or suspected .
Safety and Hazards
In case of exposure, it is recommended to flush the eyes with water or normal saline solution for 20 to 30 minutes while simultaneously calling a hospital or poison control center . If skin contact occurs, immediately flood affected skin with water while removing and isolating all contaminated clothing . If inhaled, immediately leave the contaminated area and take deep breaths of fresh air . If ingested, do not induce vomiting .
Future Directions
With the rise in antimicrobial resistance and its threat to human health, there is a need to optimize the use of narrow-spectrum, front-line antimicrobials to prolong their efficacy, reduce collateral impact, and safeguard broader-spectrum agents . This has been reflected by the World Health Organization’s Access, Watch, and Reserve (AwARe) index, which classifies penicillin-V within its Access group . Being designated as an Access antibiotic emphasizes that penicillin-V is a core antibiotic that must be consistently available globally at an appropriate quality, dose, duration, formulation, and price .
Biochemical Analysis
Biochemical Properties
4-Hydroxypenicillin V interacts with various enzymes and proteins in the body. It is known to inhibit the activity of transpeptidase, an enzyme that bacteria use to build their cell walls . By inhibiting this enzyme, this compound prevents bacteria from properly constructing their cell walls, leading to their death .
Cellular Effects
This compound has a significant impact on bacterial cells. It disrupts the cell wall synthesis process, causing the bacterial cells to become weak and eventually lyse or break apart . This compound does not have a significant impact on human cells as human cells do not have cell walls .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the transpeptidase enzyme. This enzyme is responsible for cross-linking the peptidoglycan chains that make up the bacterial cell wall. When this compound binds to the active site of this enzyme, it prevents the enzyme from functioning properly, leading to a halt in cell wall synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, bacteria can develop resistance to this antibiotic, reducing its effectiveness . Additionally, this compound can degrade over time, especially if it is not stored properly .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary depending on the dosage. At therapeutic doses, it is effective at treating bacterial infections. At high doses, it can cause adverse effects such as allergic reactions .
Metabolic Pathways
This compound is involved in the beta-lactam antibiotic metabolic pathway. It is synthesized from phenoxymethylpenicillin (penicillin V) through the process of hydroxylation .
Transport and Distribution
Like other penicillins, it is likely to be transported in the bloodstream and distributed to various tissues in the body .
Subcellular Localization
As a small molecule, it is likely to be able to diffuse across cell membranes and reach various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxypenicillin V can be synthesized through the hydroxylation of penicillin V. This process involves the introduction of a hydroxyl group into the phenoxyacetic acid side chain of penicillin V. The hydroxylation reaction is typically carried out using hydroxylating agents under controlled conditions to ensure the selective formation of the hydroxylated product.
Industrial Production Methods: In industrial settings, this compound is produced as a byproduct during the fermentation process of penicillin V. The production involves the use of industrial strains of Penicillium chrysogenum in the presence of phenoxyacetic acid, which serves as a precursor for the penicillin V molecule. The hydroxylation of phenoxyacetic acid leads to the formation of this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxypenicillin V undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted compounds depending on the specific reagents and conditions used .
Comparison with Similar Compounds
Penicillin V: The parent compound, which lacks the hydroxyl group at the para position.
Penicillin G: Another beta-lactam antibiotic with a different side chain.
Ampicillin: A beta-lactam antibiotic with an amino group in the side chain.
Amoxicillin: Similar to ampicillin but with a hydroxyl group in the side chain.
Uniqueness: 4-Hydroxypenicillin V is unique due to the presence of the hydroxyl group at the para position of the phenoxyacetic acid moiety. This structural modification can influence its antibacterial activity and its interactions with bacterial enzymes, making it a valuable compound for research and development .
Properties
IUPAC Name |
(2S,5R,6R)-6-[[2-(4-hydroxyphenoxy)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6S/c1-16(2)12(15(22)23)18-13(21)11(14(18)25-16)17-10(20)7-24-9-5-3-8(19)4-6-9/h3-6,11-12,14,19H,7H2,1-2H3,(H,17,20)(H,22,23)/t11-,12+,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLWRYXQESUXNE-MBNYWOFBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=C(C=C3)O)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=C(C=C3)O)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6S | |
Record name | P-HYDROXYPENICILLIN V | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20508 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074876 | |
Record name | 4-Hydroxypenicillin V | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20880-67-5 | |
Record name | P-HYDROXYPENICILLIN V | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20508 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4-Hydroxypenicillin V | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020880675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxypenicillin V | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-HYDROXYPENICILLIN V | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNU3C726JH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Hydroxypenicillin V in the context of Penicillin V production?
A: this compound, often referred to as 'impurity D', is a related compound that can arise during the production of Penicillin V. [] Its presence is monitored to ensure the quality and purity of the final Penicillin V product. The research article highlights a method to quantify this compound using High-Performance Liquid Chromatography (HPLC), demonstrating its importance in quality control procedures. []
Q2: Can you elaborate on the analytical method used to quantify this compound in the study?
A: The research employed a specific HPLC method for the analysis. [] Here’s a breakdown:
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